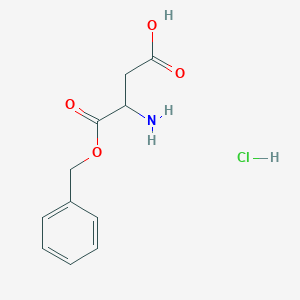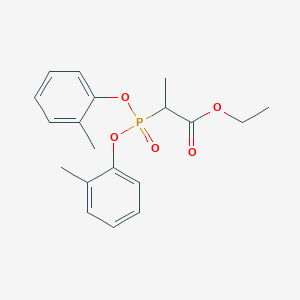
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to aromatic substrates. These processes can be carried out in both stoichiometric and catalytic modes, depending on the desired efficiency and scale of production . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X represents oxygen, nitrogen, or sulfur .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols. Substitution reactions can result in the formation of various fluorinated derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of multiple fluorine atoms can enhance the compound’s ability to participate in these interactions, leading to specific effects on molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and methoxy groups.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2 |
Clé InChI |
LQMKQRLZCBPQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)








![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)



